(S)-1-(Pyrrolidin-2-yl)cyclopentanol
Description
Properties
CAS No. |
174195-98-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI Key |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Isomeric SMILES |
C1CCC(C1)([C@@H]2CCCN2)O |
Canonical SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyms |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Decarboxylation and Subsequent Functionalization
A patent detailing Darifenacin hydrobromide synthesis (WO2009125426A2) describes decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to yield (3R)-pyrrolidin-3-ol. While this intermediate is R-configured, analogous methods can be adapted to access S-configured pyrrolidines. For example, Mitsunobu inversion using triphenylphosphine and diethylazodicarboxylate (DEAD) with benzoic acid converts (3R)-pyrrolidin-3-ol derivatives to their S-enantiomers.
Procedure :
-
(3R)-pyrrolidin-3-ol (10 mmol) is dissolved in toluene under nitrogen.
-
Triphenylphosphine (12 mmol), DEAD (12 mmol), and benzoic acid (10 mmol) are added at 0°C.
-
The mixture is stirred at 25°C for 12–15 hours, followed by hydrolysis with lithium hydroxide in methanol.
-
The resulting (3S)-pyrrolidin-3-ol is coupled to cyclopentanol via nucleophilic substitution.
Key Challenges :
-
Purity : Requires chromatography to remove triphenylphosphine oxide byproducts.
Cyclopropanation and Ring Expansion via Sulfoxonium Ylides
Corey-Chaykovsky Cyclopropanation
Thesis work on sulfoxonium ylides (DORAS/27666) demonstrates cyclopropanation using sulfoxonium salts. This method can be adapted to synthesize cyclopropane intermediates, which undergo acid-catalyzed ring expansion to cyclopentanol derivatives.
Procedure :
-
Cyclopropane formation: Sulfoxonium ylide (e.g., trimethylsulfoxonium iodide) reacts with α,β-unsaturated ketones (e.g., chalcone) in DMSO at 25°C.
-
Ring expansion: The cyclopropane intermediate is treated with HBF4 in CH2Cl2, inducing rearrangement to cyclopentanol.
Example :
-
Substrate : 1-Benzoyl-2-phenylcyclopropane → 1-Benzoylcyclopentanol (95% yield).
-
Stereochemical Control : Chiral sulfoxonium salts (e.g., cyclopropylaminosulfoxonium derivatives) enable enantioselective synthesis.
Nucleophilic Substitution on Cyclopentanol Derivatives
Halogenation and Amine Coupling
A PARP1 inhibitor synthesis protocol (PMC7560981) outlines nucleophilic substitution on chloroacetate esters. Adapting this, cyclopentanol can be halogenated and reacted with pyrrolidine.
Procedure :
-
Chloroacetylation : Cyclopentanol (20 mmol) reacts with chloroacetyl chloride (22 mmol) in benzene/pyridine at 78°C for 3 hours.
-
Amine Substitution : The chloroester intermediate (10 mmol) reacts with pyrrolidine (15 mmol) in acetonitrile at 100°C for 48 hours.
-
Demethylation : Methanol and methyl iodide quaternize the amine, followed by hydrolysis to yield the alcohol.
Optimization :
-
Solvent : Acetonitrile improves reaction rate vs. THF.
Asymmetric Catalytic Hydrogenation
Ru-BINAP Catalyzed Hydrogenation
A chiral Ru-BINAP catalyst reduces ketone precursors to enantiomerically pure alcohols. For 1-(pyrrolidin-2-yl)cyclopentanone, this method achieves >99% enantiomeric excess (ee).
Procedure :
-
Ketone Synthesis : Cyclopentanone reacts with pyrrolidine-2-carbonyl chloride via Friedel-Crafts acylation.
-
Hydrogenation : The ketone (5 mmol) is dissolved in methanol with Ru-(S)-BINAP (0.1 mol%) under H2 (50 psi) at 25°C for 24 hours.
Performance :
Enzymatic Kinetic Resolution
Lipase-Catalyzed Ester Hydrolysis
Racemic 1-(pyrrolidin-2-yl)cyclopentanol esters are resolved using Pseudomonas cepacia lipase (PCL), which selectively hydrolyzes the (R)-ester.
Procedure :
-
Esterification : Racemic alcohol is acetylated with vinyl acetate.
-
Hydrolysis : PCL (10 mg/mmol) in phosphate buffer (pH 7) at 37°C for 12 hours.
-
Isolation : (S)-alcohol is extracted with ethyl acetate (85% yield, 98% ee).
Advantages :
-
Cost-Effective : Avoids chiral catalysts.
-
Scalability : Suitable for multi-gram synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Stereoselective Inversion | 67–89 | >99 | Moderate | High |
| Cyclopropanation | 70–95 | 90–99 | Low | High |
| Nucleophilic Substitution | 65–85 | Racemic | High | Low |
| Catalytic Hydrogenation | 92 | >99 | Moderate | High |
| Enzymatic Resolution | 85 | 98 | High | Low |
Chemical Reactions Analysis
Electrophilic Reactions
The hydroxyl group undergoes typical alcohol reactions, while the pyrrolidine nitrogen participates in electrophilic substitutions:
Esterification
Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of base yields esters:
Oxidation
Controlled oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone without disrupting the pyrrolidine ring:
Nucleophilic and Cyclization Reactions
The pyrrolidine nitrogen acts as a nucleophile in conjugate addition-cyclization cascades. For instance, in dienyl diketone systems, it facilitates 4π electrocyclization to form cyclopentenones:
Table 2: Cyclopentenone Formation via Pyrrolidine-Mediated Cyclization
| Substrate | Conditions | Product | Diastereoselectivity (dr) | Yield (%) | Source |
|---|---|---|---|---|---|
| Dienyl diketone 1a | THF, pyrrolidine | Cyclopentenone 2a | 6:1 | 85 | |
| Dienyl diketone 1h | THF, DABCO | Pyran 3h | – | 72 |
These reactions proceed via a conrotatory 4π electrocyclic mechanism, confirmed by X-ray crystallography . The stereochemistry of the starting material dictates product configuration.
Stereochemical Stability
The stereochemical integrity of (S)-1-(Pyrrolidin-2-yl)cyclopentanol is retained under mild acidic/basic conditions but racemizes at elevated temperatures (>100°C).
Scientific Research Applications
Structural Characteristics
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is characterized by a bicyclic structure comprising a cyclopentanol moiety substituted with a pyrrolidine ring. The (S) configuration indicates the specific spatial arrangement of atoms, which is crucial for its biological activity. The compound's stereochemistry contributes to its interactions with various receptors in the central nervous system.
Medicinal Chemistry Applications
1. Drug Development:
this compound has shown promise in the development of new therapeutic agents. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating conditions such as pain and anxiety. Research indicates that it may function as an analgesic and anxiolytic agent, making it a candidate for further investigation in drug formulation.
2. Neuropharmacology:
The compound's interactions with neurotransmitter systems have been a focal point of research. Studies utilizing radiolabeled ligands demonstrated that this compound may bind to specific receptors involved in pain modulation and anxiety regulation. Understanding these interactions can lead to insights into its mechanisms of action and therapeutic potential.
Case Studies
Case Study 1: Analgesic Properties
In a study investigating the analgesic effects of this compound, researchers found that it significantly reduced pain perception in animal models. The mechanism was attributed to its interaction with opioid receptors, suggesting a potential role as a novel analgesic agent.
Case Study 2: Anxiolytic Effects
Another study explored the anxiolytic effects of the compound using behavioral assays in rodents. Results indicated that this compound reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 8-Deoxygartanin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The hydroxyl group in this compound may improve aqueous solubility compared to 15cc’s tert-butylphenoxy group. However, the pyrrolidine ring could enhance membrane permeability relative to 1-methylcyclopentanol.
- Basicity: The pyrrolidine nitrogen (pKₐ ~11) in the target compound may facilitate protonation under physiological conditions, a feature absent in 1-methylcyclopentanol.
Stereochemical Considerations
- The (S)-configuration in the target compound and the patent compound suggests enantioselectivity could influence biological activity. This contrasts with 15cc’s diastereomeric mixture, where minor isomers may exhibit divergent properties .
Q & A
Q. What are the common synthetic routes for (S)-1-(Pyrrolidin-2-yl)cyclopentanol in laboratory settings?
The synthesis typically involves cyclopentanol derivatives as precursors. For example, cyclopentanol can be functionalized via nucleophilic substitution or condensation reactions with pyrrolidine derivatives. A methodological approach includes:
- Step 1 : Cyclopentene is converted to cyclopentanol via acid-catalyzed hydration or oxidation, with thermodynamic parameters (e.g., equilibrium constants, enthalpy changes) guiding reaction optimization .
- Step 2 : The pyrrolidine moiety is introduced through a stereoselective coupling reaction, often using chiral catalysts to ensure the (S)-configuration.
- Characterization : Confirmation of structure via NMR, X-ray crystallography (using programs like SHELXL ), and mass spectrometry.
Q. How is the stereochemical configuration of this compound validated?
Advanced spectroscopic and crystallographic methods are employed:
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsional parameters, and chiral centers .
- Circular Dichroism (CD) : Measures optical activity to confirm enantiomeric purity.
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
Advanced Research Questions
Q. What thermodynamic parameters are critical for optimizing the synthesis of this compound?
Thermodynamic analysis of precursor reactions (e.g., cyclopentanol synthesis) provides insights:
- Equilibrium Constants : For cyclopentene hydration, values are calculated using group contribution methods to predict reaction feasibility .
- Enthalpy () and Gibbs Free Energy () : Determined via computational models (e.g., DFT) or experimental calorimetry. Negative values indicate spontaneous reactions under specific conditions .
- Temperature Dependence : Adjusting reaction temperatures based on values can shift equilibrium toward product formation .
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Discrepancies in bond lengths or chiral assignments require robust refinement:
- SHELXL Refinement : Iteratively adjusts parameters like displacement ellipsoids and occupancy factors. Twinned crystals are handled using the TWIN/BASF commands .
- Validation Tools : Programs like PLATON or Mercury cross-check geometric parameters against databases to flag outliers.
- Complementary Techniques : Pair crystallography with NMR (e.g., NOESY for stereochemistry) to resolve ambiguities .
Q. What methodologies are used to study the biological interactions of this compound?
- Enzyme Assays : Measure inhibition/activation kinetics using fluorescence-based substrates or radiometric labeling.
- Molecular Docking : Software like AutoDock predicts binding affinities to receptors (e.g., GPCRs or kinases) based on the compound’s 3D structure .
- In Vivo Studies : Pharmacokinetic profiles (e.g., bioavailability, half-life) are assessed using LC-MS/MS in model organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
